5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
Overview
Description
5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: is a heterocyclic organic compound that features a pyran ring substituted with a hydroxy group and a morpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one typically involves the reaction of 5-hydroxy-2-pyrone with morpholine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a promising lead compound for new drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one involves its interaction with specific molecular targets in biological systems. The hydroxy group and the morpholinomethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
5-Hydroxy-2-pyrone: Shares the pyrone ring and hydroxy group but lacks the morpholinomethyl substitution.
2-(Morpholinomethyl)-4H-pyran-4-one: Similar structure but without the hydroxy group.
5-Hydroxy-2-(aminomethyl)-4H-pyran-4-one: Similar structure with an aminomethyl group instead of a morpholinomethyl group.
Uniqueness: 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is unique due to the presence of both the hydroxy group and the morpholinomethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-hydroxy-2-(morpholin-4-ylmethyl)pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-9-5-8(15-7-10(9)13)6-11-1-3-14-4-2-11/h5,7,13H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJGXVZXRIYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391410 | |
Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152368-17-7 | |
Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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